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AMG 900 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance for optimizing the use of AMG 900, a potent pan-

Aurora kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions

(FAQs), detailed experimental protocols, and key efficacy data to ensure maximal success in

your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AMG 900?

A1: AMG 900 is a potent and highly selective ATP-competitive inhibitor of all three Aurora

kinase family members: Aurora A, Aurora B, and Aurora C.[1][2] Its primary mechanism

involves inhibiting the phosphorylation of key substrates involved in mitotic progression.

Inhibition of Aurora A disrupts centrosome maturation and spindle assembly, while inhibition of

Aurora B leads to silencing of the spindle assembly checkpoint (SAC), resulting in aborted cell

division, polyploidy, and ultimately apoptosis or senescence.[3][4]

Q2: What is the typical effective concentration range for AMG 900 in cell culture?

A2: AMG 900 is highly potent and typically inhibits cell proliferation at low nanomolar

concentrations. The EC50 values for cell proliferation generally range from 0.7 to 5.3 nM
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across a variety of tumor cell lines.[1][5] For inducing specific cellular effects like polyploidy or

apoptosis, concentrations around 50 nM for 48 hours have been used effectively.[1][5]

Q3: My cells are showing resistance to other microtubule-targeting agents. Will AMG 900 be

effective?

A3: AMG 900 has demonstrated significant activity in cell lines resistant to taxanes and other

microtubule-targeting agents (MTAs).[4][5] This is because its mechanism of action is distinct

from MTAs. While MTAs disrupt microtubule dynamics, AMG 900 targets the Aurora kinases,

which are critical for mitotic progression. It has also shown efficacy in cell lines with P-

glycoprotein (P-gp) mediated drug efflux, a common mechanism of resistance to taxanes.[4]

Q4: What are the known biomarkers for sensitivity to AMG 900?

A4: Preclinical studies suggest that cancer cell lines with dysfunctional p53 (TP53 loss-of-

function mutations) and low baseline protein levels of p21 are more likely to be highly sensitive

to AMG 900.[6] In clinical studies for acute myeloid leukemia (AML), higher baseline

expression of genes such as BIRC5, AURKA, TTK, CDC2, and CCNB1 was associated with a

better response.[7]
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Issue Possible Cause Suggested Solution

Low Efficacy at Expected

Concentrations
Cell line specific insensitivity.

Confirm the Aurora kinase

expression levels in your cell

line. Consider testing a

broader range of

concentrations and longer

incubation times. Also, verify

the p53 and p21 status of your

cells, as this can influence

sensitivity.[6]

Drug degradation.

Prepare fresh stock solutions

of AMG 900 in DMSO and

store them at -20°C or -80°C

for long-term stability.[1] Avoid

repeated freeze-thaw cycles.

High Variability Between

Replicates

Inconsistent cell seeding or

drug concentration.

Ensure uniform cell seeding

density. Use calibrated pipettes

and perform serial dilutions

carefully to ensure accurate

final drug concentrations.

Edge effects in multi-well

plates.

Avoid using the outer wells of

the plate for experimental

samples, as they are more

prone to evaporation. Fill the

outer wells with sterile PBS or

media.

Unexpected Cell Morphology

or Off-Target Effects

High drug concentration. While AMG 900 is highly

selective, very high

concentrations may lead to off-

target effects.[2] Perform a

dose-response curve to

identify the optimal

concentration that inhibits

Aurora kinases without
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causing significant off-target

toxicity.

Contamination.

Regularly check cell cultures

for any signs of microbial

contamination.

Difficulty in Detecting

Apoptosis

Insufficient incubation time or

drug concentration.

Increase the incubation time

with AMG 900 (e.g., up to 72

hours) and/or test higher

concentrations to induce a

more robust apoptotic

response.

Apoptosis assay sensitivity.

Use a combination of

apoptosis assays (e.g.,

Annexin V/PI staining and

caspase activity assays) to

confirm the results.

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of AMG 900 against Aurora Kinases

Aurora Kinase IC50 (nM)

Aurora A 5

Aurora B 4

Aurora C 1

Data compiled from multiple sources.[1][2]

Table 2: Proliferation EC50 Values of AMG 900 in Various Cancer Cell Lines
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Cell Line Cancer Type EC50 (nM)

HCT116 Colon Carcinoma ~2-3

HeLa Cervical Cancer Not specified

NCI-H460 Lung Cancer ~0.7-5.3

MDA-MB-231 Breast Cancer ~0.7-5.3

MES-SA Uterine Sarcoma ~0.7-5.3

HCT-15 Colorectal Adenocarcinoma ~0.7-5.3

769P Renal Cell Adenocarcinoma ~0.7-5.3

SNU449 Hepatocellular Carcinoma ~0.7-5.3

EC50 values represent the

concentration required to

inhibit cell proliferation by 50%.

Data is presented as a range

based on multiple studies.[1][5]

Experimental Protocols
Cell Viability Assay (MTS Assay)

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them

to adhere overnight.

Drug Treatment: Prepare serial dilutions of AMG 900 in complete cell culture medium.

Remove the old medium from the wells and add 100 µL of the drug-containing medium.

Include a vehicle control (DMSO) and a no-cell control.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5%

CO2.

MTS Reagent Preparation: Prepare the MTS solution according to the manufacturer's

instructions. Typically, this involves mixing the MTS reagent with an electron coupling

reagent (e.g., PES).
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MTS Addition: Add 20 µL of the prepared MTS solution to each well.

Incubation: Incubate the plate for 1-4 hours at 37°C.

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Subtract the background absorbance (no-cell control) from all readings.

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Phospho-Histone H3
Cell Treatment and Lysis: Treat cells with the desired concentrations of AMG 900 for the

specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5

minutes.

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate

the proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against

phospho-Histone H3 (Ser10) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

GAPDH).

Cell Cycle Analysis by Propidium Iodide (PI) Staining
Cell Treatment and Harvesting: Treat cells with AMG 900 for the desired duration. Harvest

the cells by trypsinization and collect them by centrifugation.

Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise

while vortexing gently. Incubate at -20°C for at least 2 hours.

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade

RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.[8][9]

PI Staining: Add propidium iodide staining solution to the cells.

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000

events per sample.

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the

DNA content histogram. This will allow you to quantify the percentage of cells in the G1, S,

and G2/M phases, as well as identify polyploid populations (>4N DNA content).[6][8]
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Caption: AMG 900 inhibits Aurora A and B, leading to mitotic defects and cell death.
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Caption: Workflow for assessing cell viability after AMG 900 treatment.
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Caption: Troubleshooting logic for low AMG 900 efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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